6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one
描述
This compound (CAS: 942005-00-7, Molecular Formula: C${23}$H${23}$FN$4$O$3$) is a pyridazinone derivative with three key structural features (Fig. 1):
- Position 5: A methoxy group, contributing to electronic effects and metabolic stability .
- Position 6: A 4-(2-fluorophenyl)piperazine moiety connected via a carbonyl group. The fluorine atom on the phenyl ring may modulate pharmacokinetic properties (e.g., bioavailability) and target selectivity .
The carbonyl linker distinguishes it from related compounds, as most analogs feature direct piperazine-pyridazinone linkages (e.g., hydrazones or alkyl chains) .
属性
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16-7-3-5-9-18(16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-10-6-4-8-17(19)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APACCRAHRMCGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article explores the compound's biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a complex structure characterized by:
- A pyridazine core .
- A piperazine moiety , which enhances interaction with biological targets.
- Substituents including a 2-fluorophenyl group , methoxy , and o-tolyl groups.
The molecular formula is CHFNO, and its structure can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the piperazine derivative.
- Introduction of the carbonyl group.
- Functionalization of the pyridazine ring with methoxy and o-tolyl groups.
Standard techniques such as chromatography are employed to ensure high purity of the final product.
Monoamine Oxidase Inhibition
The primary biological activity of this compound is its inhibition of monoamine oxidase, specifically MAO-B. This enzyme plays a crucial role in the metabolism of neurotransmitters and is implicated in various neurological disorders.
Inhibitory Potency :
Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against MAO-B with low nanomolar IC values. For example, in a study evaluating pyridazinones, one derivative demonstrated an IC value of 0.013 µM for MAO-B, indicating potent activity .
| Compound | IC (µM) | Selectivity Index (SI) |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These findings suggest that compounds like This compound could be lead candidates for treating neurodegenerative diseases such as Alzheimer's .
Cytotoxicity Studies
Cytotoxicity studies using L929 fibroblast cells showed varying effects among similar compounds. For instance:
- T3 caused significant cell death at higher concentrations (IC = 27.05 µM).
- T6 exhibited no cytotoxic effects at any tested dose (IC = 120.6 µM), highlighting its potential as a safer therapeutic option .
The mechanism involves competitive inhibition of MAO-B, which is reversible and selective. Molecular docking studies have shown that these compounds bind more favorably to MAO-B than to MAO-A, suggesting a targeted approach in drug design .
Potential Therapeutic Applications
Given its biological profile, This compound shows promise in treating:
- Depression and mood disorders : By inhibiting MAO-B, it may enhance levels of neurotransmitters like serotonin and dopamine.
- Neurodegenerative diseases : Its selective inhibition could provide therapeutic benefits in conditions such as Alzheimer's disease.
科学研究应用
Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. Specifically, derivatives containing the 2-fluorophenyl-piperazine moiety have shown significant inhibitory activity against MAO-A and MAO-B. For instance, one derivative demonstrated an IC50 value of 0.013 µM for MAO-B, indicating potent inhibition that could be leveraged for treating neurodegenerative disorders such as Parkinson's disease .
Analgesic and Anti-inflammatory Properties
Research indicates that pyridazinones, including this compound, exhibit analgesic and anti-inflammatory effects. These properties make it a candidate for developing new pain management therapies. The mechanism of action is thought to involve modulation of inflammatory pathways and pain receptors.
Cancer Therapeutics
The structural characteristics of the compound suggest potential applications in oncology. Similar compounds have been investigated for their ability to inhibit c-Met kinases, which play a crucial role in cancer cell proliferation and metastasis. A related pyridazinone was noted for its preclinical efficacy against various cancer types, including non-small cell lung cancer and renal cell carcinoma .
Synthesis Methodologies
The synthesis of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one typically involves several key steps:
- Formation of the Piperazine Derivative : The initial step often includes the reaction of 2-fluorophenyl piperazine with appropriate carbonyl compounds to form the piperazine carbonyl intermediate.
- Pyridazinone Formation : This intermediate is then reacted with methoxy and o-tolyl substituents under acidic or basic conditions to yield the final pyridazinone structure.
- Purification : The product is purified using chromatographic techniques to ensure high purity suitable for biological evaluation .
Case Study 1: MAO Inhibition
A study focusing on the design and synthesis of pyridazinones containing the piperazine moiety evaluated their inhibitory effects on MAO enzymes. The findings revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory potency, with detailed structure-activity relationship analyses providing insights into optimal configurations for drug development .
Case Study 2: Anti-cancer Activity
Another research effort explored the anti-cancer properties of pyridazinone derivatives similar to this compound. The study demonstrated that these derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .
相似化合物的比较
Structure-Activity Relationship (SAR) Insights
常见问题
Q. What are the key considerations for optimizing the synthetic route of this compound to ensure regioselectivity and high yield?
- Methodological Answer : The synthesis should prioritize regioselective coupling of the (2-fluorophenyl)piperazine moiety to the pyridazinone core. Evidence suggests using a multi-step approach: (1) Condensation of substituted pyridazinones with activated carbonyl intermediates (e.g., chloroformates or carbodiimides) under inert conditions ; (2) Introducing the 2-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling to minimize byproducts . Key parameters include temperature control (0–5°C for ketone formation) and stoichiometric ratios (1:1.2 for piperazine derivatives). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) improves yield (reported 65–78% in similar syntheses) .
Q. How can researchers address challenges in purifying intermediates with structural similarities to the target compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (acetonitrile/water + 0.1% TFA) resolves structurally similar intermediates. For example, differentiating between 5-methoxy and 5-hydroxy pyridazinone derivatives requires monitoring at λ = 254 nm . Recrystallization in ethanol/water (4:1) or dichloromethane/hexane mixtures enhances purity (>95%) for crystallographic validation .
Q. Which analytical techniques are critical for confirming the stereochemical integrity of the piperazine-carbonyl linkage?
- Methodological Answer :
- NMR : ¹H-NMR (500 MHz, DMSO-d₆) to verify coupling constants (e.g., J = 8.5 Hz for aromatic protons adjacent to fluorine) and ¹³C-NMR to confirm carbonyl resonance at δ ≈ 168 ppm .
- X-ray crystallography : Resolve ambiguity in piperazine conformation (chair vs. boat) and bond angles at the carbonyl junction .
- IR spectroscopy : Detect C=O stretching at 1720–1740 cm⁻¹ and N-H bending (if present) at 3300–3400 cm⁻¹ .
Advanced Research Questions
Q. How does substitution at the 2-fluorophenyl or o-tolyl groups influence MAO-B inhibitory activity compared to other monoamine oxidase isoforms?
- Methodological Answer :
- In vitro assays : Use recombinant human MAO-A/MAO-B enzymes with kynuramine as a substrate. Measure IC₅₀ values via fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm). Fluorophenyl groups enhance MAO-B selectivity (IC₅₀ < 50 nM) due to hydrophobic interactions in the FAD-binding pocket, while bulkier o-tolyl groups reduce potency (IC₅₀ > 200 nM) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses. The 2-fluorophenyl group aligns with Tyr-398 and Tyr-435 residues in MAO-B, stabilizing π-π stacking .
Q. What strategies mitigate off-target interactions with serotonin or dopamine receptors in neuropharmacological studies?
- Methodological Answer :
- Receptor profiling : Screen against 5-HT₁A/₂A and D₂/D₃ receptors using radioligand binding assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂). Piperazine derivatives with electron-withdrawing groups (e.g., 2-fluoro) reduce 5-HT₁A affinity (<10% displacement at 1 µM) .
- Structural tuning : Replace the o-tolyl group with a polar substituent (e.g., methoxy) to disrupt hydrophobic receptor interactions. Evidence shows a 3-fold decrease in D₂ binding with 5-methoxy substitution .
Q. How should researchers resolve discrepancies in reported metabolic stability data across in vitro and in vivo models?
- Methodological Answer :
- In vitro microsomal assays : Use pooled human liver microsomes (HLM) with NADPH regeneration. Monitor parent compound depletion via LC-MS/MS. Adjust for interspecies differences (e.g., CYP2D6 activity in rats vs. humans) .
- In vivo PK studies : Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Calculate bioavailability (F%) and correlate with logP values. Fluorophenyl groups improve metabolic stability (t₁/₂ > 4 h in mice) but may reduce solubility (logP > 3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
